molecular formula C41H63N7O6S B12365950 E3 ligase Ligand-Linker Conjugate 32

E3 ligase Ligand-Linker Conjugate 32

Cat. No.: B12365950
M. Wt: 782.0 g/mol
InChI Key: FTIILQZPKGSUJZ-RWTOGVPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 ligase Ligand-Linker Conjugate 32 is a compound that plays a crucial role in the field of targeted protein degradation. It is part of the proteolysis-targeting chimera (PROTAC) technology, which involves a ligand for the E3 ubiquitin ligase and a linker. This compound is designed to recruit the von Hippel-Lindau (VHL) protein, facilitating the degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 32 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The ligand, often based on the VHL ligand (S,R,S)-AHPC, is synthesized through a series of organic reactions, including amide bond formation and esterification . The linker is typically a polyethylene glycol (PEG)-based molecule, which is attached to the ligand through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 32 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major product formed from these reactions is the this compound, which is a bifunctional molecule capable of recruiting the VHL protein and facilitating the degradation of target proteins .

Scientific Research Applications

Cancer Therapeutics

E3 ligase Ligand-Linker Conjugate 32 has been applied in developing PROTACs targeting various oncogenic proteins. For instance:

  • Targeting Oncogenes : PROTACs using this compound have shown efficacy in degrading proteins such as estrogen receptor alpha (ERα) and cyclin-dependent kinases (CDK4/6), which are pivotal in cancer progression. Research indicates that modifications to linker length can significantly affect degradation efficiency, highlighting the importance of optimizing these parameters for enhanced therapeutic outcomes .

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative diseases:

  • Tau Protein Degradation : In studies focusing on tau pathology associated with Alzheimer’s disease, this compound has been utilized to design PROTACs that selectively degrade tau proteins, thereby reducing neurotoxicity and improving cognitive functions in preclinical models .

Comparative Data on Linker Structures

The effectiveness of this compound can vary based on linker structure. Below is a comparison table summarizing different linker configurations used with this conjugate:

Linker Type Length Degradation Efficiency (DC50) Target Proteins
PEG LinkerShort<10 nMERα, CDK6
PEG LinkerLong>100 nMTau
Alkyl LinkerMedium<5 nMDUSP6

This table illustrates how variations in linker length and type can influence the degradation efficiency and specificity towards different target proteins.

Case Studies

  • Study on EGFP Degradation : A study demonstrated that conjugating this compound with enhanced linkers resulted in differential degradation rates of enhanced green fluorescent protein (EGFP) mutants. This approach allowed researchers to identify optimal binding sites for effective protein degradation .
  • Clinical Trials for Cancer Treatment : Ongoing clinical trials are evaluating PROTACs incorporating this compound for treating various cancers, including breast and prostate cancer. Early results indicate promising anti-tumor activity with manageable side effects, suggesting a favorable therapeutic profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E3 ligase Ligand-Linker Conjugate 32 include:

Uniqueness

This compound is unique due to its high affinity for the VHL protein and its ability to facilitate the degradation of a wide range of target proteins. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C41H63N7O6S

Molecular Weight

782.0 g/mol

IUPAC Name

tert-butyl 4-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C41H63N7O6S/c1-28-35(55-27-43-28)31-12-10-30(11-13-31)24-42-37(51)33-23-32(49)25-48(33)38(52)36(40(2,3)4)44-34(50)26-46-17-14-29(15-18-46)9-8-16-45-19-21-47(22-20-45)39(53)54-41(5,6)7/h10-13,27,29,32-33,36,49H,8-9,14-26H2,1-7H3,(H,42,51)(H,44,50)/t32-,33+,36-/m1/s1

InChI Key

FTIILQZPKGSUJZ-RWTOGVPBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.